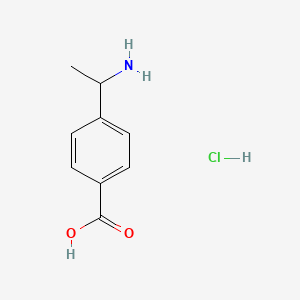

4-(1-Aminoethyl)benzoic acid hydrochloride

Descripción general

Descripción

4-(1-Aminoethyl)benzoic acid hydrochloride is an organic compound . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of 4-(1-Aminoethyl)benzoic acid hydrochloride can be represented by the formula C9H12ClNO2 . The InChI code for this compound is 1S/C9H11NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H .

Physical And Chemical Properties Analysis

4-(1-Aminoethyl)benzoic acid hydrochloride is a light yellow solid . It has a molecular weight of 201.65 .

Aplicaciones Científicas De Investigación

Medicine: Antifibrinolytic Agent

4-(1-Aminoethyl)benzoic acid hydrochloride has been identified as an antifibrinolytic agent, which means it can help prevent the breakdown of fibrin, a protein involved in blood clotting. This property makes it potentially useful in treating conditions where excessive bleeding is a concern, such as during surgeries or in diseases with a risk of hemorrhage .

Biochemistry: Protein-Protein Interaction Studies

In biochemistry, this compound could be used to study protein-protein interactions. Its structure allows it to potentially bind with certain proteins, which can be useful in understanding complex biochemical pathways and processes.

Analytical Chemistry: Peptide Synthesis

4-(1-Aminoethyl)benzoic acid hydrochloride is suitable for peptide synthesis applications. It can act as a building block for creating peptides, which are short chains of amino acids. These peptides can then be used for various analytical purposes, including the development of new drugs or the study of protein functions .

Material Science: Polymer Research

In material science, this compound could be utilized in the synthesis of novel polymers. Its benzoic acid moiety can be a crucial part of polymer chains, potentially leading to materials with unique properties like enhanced durability or specific biocompatibility .

Pharmacology: Drug Delivery Systems

The compound’s structure suggests it could be useful in developing targeted drug delivery systems. Its ability to be modified could allow it to carry therapeutic agents to specific sites in the body, reducing side effects and improving efficacy.

Agriculture: Plant Protection Research

While not directly used in agriculture, derivatives of 4-(1-Aminoethyl)benzoic acid hydrochloride could be synthesized and evaluated for their potential as protective agents against plant diseases or pests. Its chemical structure offers a platform for creating compounds that could interact with biological systems in plants .

Safety and Hazards

Mecanismo De Acción

- Target of Action In some scientific experiments, 4-(1-Aminoethyl)benzoic acid hydrochloride has been used as a substrate analog to study enzyme kinetics and inhibition. Its exact targets may vary depending on the specific context of use.

Pharmacokinetics

- 4-(1-Aminoethyl)benzoic acid hydrochloride is likely absorbed in the gastrointestinal tract. It may distribute throughout the body, but specific tissue distribution remains unclear. The compound could undergo hepatic metabolism, potentially involving conjugation with glycine or other pathways. It may be excreted as hippuric acid after conjugation with glycine in the liver .

Propiedades

IUPAC Name |

4-(1-aminoethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWOFSYSPMCLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Aminoethyl)benzoic acid hydrochloride | |

CAS RN |

1187930-54-6 | |

| Record name | 1187930-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

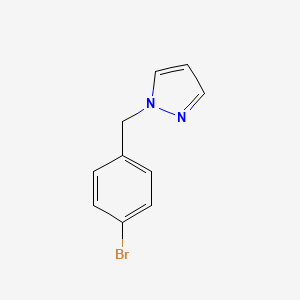

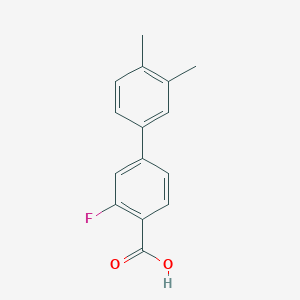

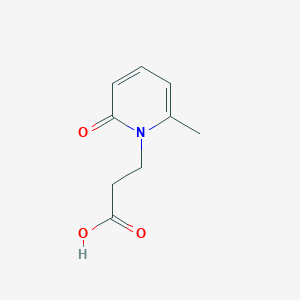

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1522530.png)

![5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522538.png)

![3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile](/img/structure/B1522539.png)

![1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B1522543.png)

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)